molecular formula C14H21N3S B254691 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone

Cat. No. B254691
M. Wt: 263.4 g/mol
InChI Key: UZZWBIIOXBFMPX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in treating various diseases such as cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone involves its ability to inhibit ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting RNR, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone induces DNA damage and cell death in cancer cells. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biochemical and Physiological Effects
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has been shown to have various biochemical and physiological effects. In cancer cells, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. In addition, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone in lab experiments. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has poor solubility in water, which can make it difficult to administer in animal models. In addition, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research. One area of research is to develop new formulations of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone that can improve its solubility and bioavailability. Another area of research is to investigate the potential of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone in combination therapy with other anti-cancer drugs. Furthermore, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown potential in treating viral infections such as HIV and hepatitis C, and further research is needed to explore its efficacy in these areas. Finally, 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promise in treating neurodegenerative disorders such as Alzheimer's disease, and further research is needed to investigate its potential in this area.
Conclusion
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit RNR and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has also shown potential in treating viral infections and neurodegenerative disorders. Although there are some limitations to using 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone in lab experiments, its stability and low toxicity make it an attractive candidate for further research. The future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research are exciting, and it will be interesting to see how this compound develops in the coming years.

Synthesis Methods

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The product obtained is then purified using column chromatography to obtain pure 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone.

Scientific Research Applications

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promising results in various scientific research applications. One of the significant applications of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone is in cancer research. Studies have shown that 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown efficacy against various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

Product Name

4-tert-butylbenzaldehyde N-ethylthiosemicarbazone

Molecular Formula

C14H21N3S

Molecular Weight

263.4 g/mol

IUPAC Name

1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C14H21N3S/c1-5-15-13(18)17-16-10-11-6-8-12(9-7-11)14(2,3)4/h6-10H,5H2,1-4H3,(H2,15,17,18)/b16-10+

InChI Key

UZZWBIIOXBFMPX-MHWRWJLKSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)C(C)(C)C

SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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